UDP-N-acetyl-D-glucosamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

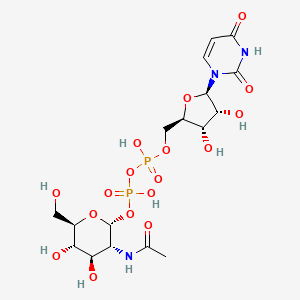

UDP-N-acetyl-D-glucosamine is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids .

Vorbereitungsmethoden

UDP-N-acetyl-D-glucosamine can be produced through various methods including chemical, enzymatic, chemoenzymatic, and fermentative processes. One notable method involves whole-cell catalysis using Saccharomyces cerevisiae. The optimal conditions for this method include the use of sodium dihydrogen phosphate, vitamin B1, and a specific temperature . Another method involves the chemical synthesis of uridine-diphosphate-N-acetylglucosamine, which requires multiple steps and yields around 15% .

Analyse Chemischer Reaktionen

UDP-N-acetyl-D-glucosamine Oxidation

This reaction involves the conversion of this compound (UDP-GlcNAc) to UDP-N-acetyl-2-amino-2-deoxy-D-glucuronate via UDP-N-acetylglucosamine 6-dehydrogenase. The enzyme catalyzes the oxidation of the C-6 hydroxyl group to a ketone, reducing NAD⁺ to NADH.

Epimerization via UDP-N-acetylglucosamine 2-Epimerase

This enzyme interconverts UDP-GlcNAc and UDP-N-acetylmannosamine (UDP-ManNAc). The mechanism involves cleavage of the anomeric C-O bond, forming enzyme-bound intermediates (2-acetamidoglucal and UDP). The reaction includes anti and syn elimination steps, suggesting E1-like pathways via oxocarbenium intermediates.

Oxidoreductase-Mediated Oxidation

The MMP0352 protein from Methanococcus maripaludis catalyzes NAD⁺-dependent oxidation of UDP-GlcNAc to a 3-hexulose derivative. This reaction is highly specific and forms the basis for sensitive UDP-GlcNAc detection assays.

| Enzyme | Substrates | Products | Key Features |

|---|---|---|---|

| MMP0352 (oxidoreductase) | UDP-GlcNAc, NAD⁺ | 3-hexulose derivative, NADH | K<sub>m</sub> ≈ 94 µM for UDP-GlcNAc; no activity with UDP-Glc or UDP-GalNAc . |

Role in Cellular Processes

UDP-GlcNAc serves as a substrate for glycosyltransferases in glycosaminoglycan/proteoglycan synthesis and as a donor for O-linked GlcNAc (O-GlcNAc) modifications. These post-translational modifications regulate protein function, cytoskeletal dynamics, and signaling pathways .

Structural and Kinetic Insights

-

WbpA : Exists as a trimer in solution but may form tetramers in vivo. Exhibits cooperativity (K<sub>m</sub> ≈ 94 µM for UDP-GlcNAc) .

-

MMP0352 : Highly specific, with no activity toward UDP-Glc or UDP-GalNAc. Detection limit: 0.2 µM UDP-GlcNAc in assays .

This synthesis highlights UDP-GlcNAc’s central role in diverse enzymatic pathways, from metabolic biosynthesis to post-translational modifications, supported by biochemical and structural studies .

Wissenschaftliche Forschungsanwendungen

Biosynthesis of Polysaccharides

UDP-N-acetyl-D-glucosamine is crucial in the biosynthesis of polysaccharides such as chitin and glycosaminoglycans. It acts as a precursor for the synthesis of chitin, which is a major component of fungal cell walls and exoskeletons of arthropods. The enzymatic conversion of UDP-GlcNAc into chitin involves several chitin synthases, which polymerize UDP-GlcNAc into chitin chains. For example, Chs3 synthesizes the chitin ring during yeast budding, while Chs2 is involved in septum repair during cell division .

Role in Glycoprotein Formation

This compound is integral to the formation of glycoproteins and proteoglycans. It contributes to the synthesis of N-linked glycoproteins, which play critical roles in cell signaling, immune responses, and protein stability. Glycosylation processes involving UDP-GlcNAc are essential for the proper functioning of many proteins .

Applications in Microbiology

In microbial systems, this compound is involved in the biosynthesis of O-antigens in bacteria such as Pseudomonas aeruginosa. The enzymes WbjB, WbjC, and WbjD catalyze the conversion of UDP-GlcNAc into various sugar nucleotides that form part of bacterial polysaccharides. This pathway is crucial for bacterial virulence and can be targeted for developing new antimicrobial therapies .

Therapeutic Potential

This compound has emerged as a promising candidate for therapeutic applications due to its anti-inflammatory properties. Research indicates that derivatives of N-acetylglucosamine can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in models of inflammation induced by lipopolysaccharides . Clinical trials have explored its efficacy in treating joint disorders like osteoarthritis and rheumatoid arthritis, demonstrating improvements in symptoms and joint function .

Industrial Applications

The industrial production of N-acetylglucosamine from chitin has garnered attention due to its potential as a biocompatible material in pharmaceuticals and nutraceuticals. Methods for extracting GlcNAc from chitin involve chemical hydrolysis or enzymatic processes that convert this abundant biopolymer into valuable products. The safety profile of GlcNAc supports its use in dietary supplements aimed at joint health .

Case Studies and Research Findings

Several studies highlight the multifaceted roles of this compound:

- Microbial Pathways : A study on Pseudomonas aeruginosa demonstrated that knockout mutations in genes associated with UDP-GlcNAc metabolism led to significant changes in lipopolysaccharide composition, affecting bacterial virulence .

- Anti-inflammatory Effects : In vivo studies showed that N-acetylglucosamine derivatives significantly reduced inflammation markers in mouse models, indicating potential therapeutic applications for inflammatory diseases .

- Chitin Production : Research has explored the enzymatic pathways involved in converting UDP-GlcNAc into chitin, emphasizing its importance in biotechnology for sustainable materials production .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Polysaccharide Biosynthesis | Precursor for chitin synthesis | Essential for fungal cell walls and arthropod exoskeletons |

| Glycoprotein Formation | Involved in N-linked glycosylation | Critical for protein stability and cell signaling |

| Microbial Metabolism | Role in O-antigen biosynthesis | Target for antimicrobial drug development |

| Therapeutic Potential | Anti-inflammatory properties | Reduces IL-6 and TNF-α levels; potential treatment for joint disorders |

| Industrial Production | Extraction from chitin for nutraceuticals | Non-toxic; used in dietary supplements |

Wirkmechanismus

UDP-N-acetyl-D-glucosamine exerts its effects by serving as a substrate for glycosyltransferases, which transfer N-acetylglucosamine residues to various substrates. This process is crucial for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. The compound is also involved in intracellular signaling and nuclear pore formation .

Vergleich Mit ähnlichen Verbindungen

UDP-N-acetyl-D-glucosamine is unique in its role as a nucleotide sugar and coenzyme in metabolism. Similar compounds include uridine-diphosphate-glucose, uridine-diphosphate-galactose, and uridine-diphosphate-mannose. These compounds also serve as substrates for glycosyltransferases but differ in the specific sugar residues they transfer .

Eigenschaften

Molekularformel |

C17H27N3O17P2 |

|---|---|

Molekulargewicht |

607.4 g/mol |

IUPAC-Name |

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |

InChI-Schlüssel |

LFTYTUAZOPRMMI-CFRASDGPSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.